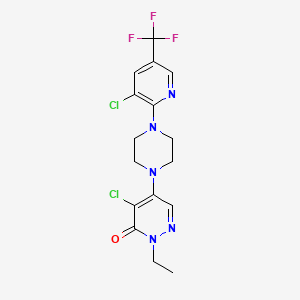
4-Chloro-5-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-2-ethyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-5-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-2-ethyl-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C16H16Cl2F3N5O and its molecular weight is 422.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Chloro-5-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-2-ethyl-3(2H)-pyridazinone is a complex organic compound that has garnered attention in drug discovery due to its potential biological activities. This article synthesizes available research findings, focusing on the compound's pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula C17H19Cl2F3N4 and has a molecular weight of approximately 427.26 g/mol. Its structure features a pyridazinone core, which is often associated with various biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Activity : Many derivatives of pyridazinones have shown promising results against various cancer cell lines. For instance, the presence of fluorinated groups has been linked to enhanced cytotoxicity against tumor cells.
- Antimicrobial Properties : Compounds with piperazine moieties often demonstrate significant antibacterial and antifungal properties.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including kinases and deacetylases, which are crucial in cancer progression and other diseases.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest the following pathways:
- Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cell proliferation and survival, making them potential candidates for cancer therapy.
- Apoptosis Induction : Evidence points towards the ability of this compound to induce apoptosis in cancer cells through various signaling pathways.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, potentially mitigating oxidative stress-related damage in cells.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds:
Properties
IUPAC Name |
4-chloro-5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-ethylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2F3N5O/c1-2-26-15(27)13(18)12(9-23-26)24-3-5-25(6-4-24)14-11(17)7-10(8-22-14)16(19,20)21/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZOHGRDIKLJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














